molecular formula C13H12F2N2O2S B8317417 Methanesulfonamide, N-(2,4-difluorophenyl)-N-(3-pyridinylmethyl)- CAS No. 113296-13-2

Methanesulfonamide, N-(2,4-difluorophenyl)-N-(3-pyridinylmethyl)-

Cat. No.: B8317417
CAS No.: 113296-13-2
M. Wt: 298.31 g/mol
InChI Key: UPAMTXZAAYPTKS-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(2,4-difluorophenyl)-N-(3-pyridinylmethyl)- is a useful research compound. Its molecular formula is C13H12F2N2O2S and its molecular weight is 298.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanesulfonamide, N-(2,4-difluorophenyl)-N-(3-pyridinylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonamide, N-(2,4-difluorophenyl)-N-(3-pyridinylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

113296-13-2

Molecular Formula

C13H12F2N2O2S

Molecular Weight

298.31 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide

InChI

InChI=1S/C13H12F2N2O2S/c1-20(18,19)17(9-10-3-2-6-16-8-10)13-5-4-11(14)7-12(13)15/h2-8H,9H2,1H3

InChI Key

UPAMTXZAAYPTKS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CN=CC=C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 8.9 g. portion of 3-(2,4-difluorophenylaminomethyl)pyridine was dissolved in 30 ml. of dichloromethane, and to it was added 6.9 g. of potassium carbonate and 3.9 ml. of methanesulfonyl chloride. The mixture was stirred at ambient temperature for several days, and then was heated and stirred at the reflux temperature overnight. It was then cooled, extracted with aqueous sodium bicarbonate, dried over magnesium sulfate and evaporated to a small volume. The residue was chromatographed over silica gel, eluting first with dichloromethane and then with 9:1 dichloromethane:ethyl acetate. The product-containing fractions were combined and evaporated to obtain impure product, which was triturated with diethyl ether and dried to obtain 5.6 g. of the desired product, m.p. 132°-135°.
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